3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a benzofuran ring, a pyrazole ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the pyrazole moiety and finally the aldehyde group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield a primary alcohol.
Scientific Research Applications
3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Limited industrial applications, primarily in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The benzofuran and pyrazole rings may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modification of their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid
- 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole
Uniqueness
3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a benzofuran and a pyrazole ring, along with an aldehyde functional group
Properties
IUPAC Name |
3-(7-methoxy-1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-16-9-5-6-13-10-17(24-19(13)16)18-14(12-22)11-21(20-18)15-7-3-2-4-8-15/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSPKCBEJSRPSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.